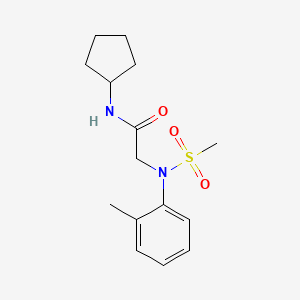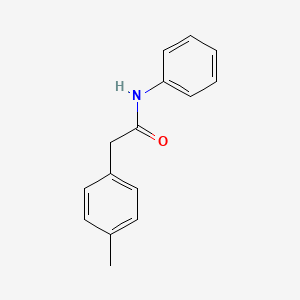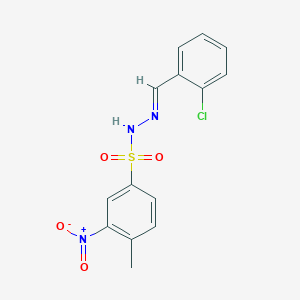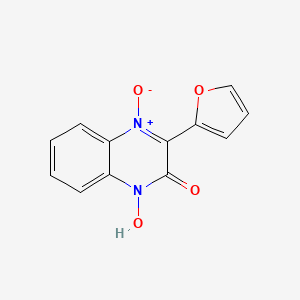
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as FQNO, is a synthetic compound that has been widely used in scientific research due to its unique properties. FQNO is a potent inhibitor of bacterial respiration and has been shown to have potential as an alternative to traditional antibiotics. In
Mécanisme D'action
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide exerts its antibacterial activity by inhibiting bacterial respiration. Specifically, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide targets the cytochrome bc1 complex, which is a key component of the electron transport chain in bacteria. By inhibiting the cytochrome bc1 complex, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide disrupts the flow of electrons and proton pumping, leading to a decrease in ATP production and ultimately bacterial death.
Biochemical and Physiological Effects:
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial activity, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to induce the antioxidant response in cells, leading to an increase in the expression of antioxidant enzymes such as superoxide dismutase and catalase. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its specificity for the cytochrome bc1 complex. This allows researchers to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to be effective against a wide range of bacteria, including drug-resistant strains.
However, there are also limitations to using 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments. One of the main limitations is its potential toxicity to mammalian cells. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to induce oxidative stress in mammalian cells, which can lead to cell death. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research involving 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide derivatives with improved pharmacokinetic properties. Another area of interest is the use of 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide as a tool to study the electron transport chain in mitochondria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide may have potential as a therapeutic agent for the treatment of bacterial infections and cancer.
Méthodes De Synthèse
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can be synthesized using a variety of methods, but the most common method involves the reaction of 2-nitrobenzaldehyde with 2-furfurylamine in the presence of a reducing agent such as sodium dithionite. The resulting compound is then oxidized using potassium permanganate to yield 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. The purity of the final product can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of bacterial respiration, making it a potential alternative to traditional antibiotics. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been used as a tool to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been used in studies of oxidative stress and as an inducer of the antioxidant response in cells.
Propriétés
IUPAC Name |
3-(furan-2-yl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12-11(10-6-3-7-18-10)13(16)8-4-1-2-5-9(8)14(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIRBWZWKSSTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-1-hydroxyquinoxalin-2(1H)-one 4-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)


![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)


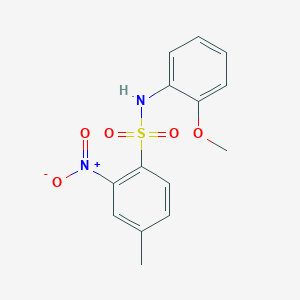
![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
